molecular formula C13H12N4O2S B1466140 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine CAS No. 1201187-46-3

5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine

Cat. No. B1466140
Key on ui cas rn: 1201187-46-3
M. Wt: 288.33 g/mol
InChI Key: JICQDRBUYWXGIQ-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

To a solution of tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate (12.35 g, 31.8 mmol, Example #3 Step E) in THF (35 mL) was added H3PO4 (20.16 mL, 350 mmol). The reaction mixture was heated to about 65° C. After about 90 min, the reaction mixture was cooled to about 0° C. and a solution of K3PO4 (29.0 mL, 350 mmol) in water (100 mL) was added. A white precipitate was removed by filtration. The organic layer was separated, dried over anhydrous MgSO4, and concd in vacuo to provide crude 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine (8.58 g, 94%) as a tan solid: LC/MS (Table 1, Method a) Rt=1.85 min; MS m/z: 289 (M+H)+.
Quantity
12.35 g
Type
reactant
Reaction Step One
Name
Quantity
20.16 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
K3PO4
Quantity
29 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([N:11]1[C:15]2=[N:16][CH:17]=[C:18]([NH:20]C(=O)OC(C)(C)C)[N:19]=[C:14]2[CH:13]=[CH:12]1)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].OP(O)(O)=O.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1COCC1.O>[S:1]([N:11]1[C:15]2=[N:16][CH:17]=[C:18]([NH2:20])[N:19]=[C:14]2[CH:13]=[CH:12]1)([C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[CH:9][CH:10]=1)(=[O:2])=[O:3] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
12.35 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC=2C1=NC=C(N2)NC(OC(C)(C)C)=O
Name
Quantity
20.16 mL
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
K3PO4
Quantity
29 mL
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to about 0° C.
CUSTOM
Type
CUSTOM
Details
A white precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4, and concd in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC=2C1=NC=C(N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.58 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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